ammonium heptamolybdate physical and chemical properties
ammonium heptamolybdate physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of Ammonium Heptamolybdate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of ammonium heptamolybdate. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy comparison. Detailed experimental protocols for key characterization techniques are also provided, along with visualizations of its synthesis and thermal decomposition pathways.
Physical Properties
Ammonium heptamolybdate is a white crystalline solid.[1][2] It is commonly available as the tetrahydrate, (NH₄)₆Mo₇O₂₄·4H₂O.[1][2] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | (NH₄)₆Mo₇O₂₄ (anhydrous)[2] |
| (NH₄)₆Mo₇O₂₄·4H₂O (tetrahydrate)[2] | |
| Molar Mass | 1163.9 g/mol (anhydrous)[1][2] |
| 1235.86 g/mol (tetrahydrate)[1][2] | |
| Appearance | White crystalline solid[1][2] |
| Density | 2.498 g/cm³[1] |
| Melting Point | The tetrahydrate loses water at approximately 90 °C and decomposes at around 190 °C.[1] |
| Solubility in Water | 400 g/L (at 20 °C) |
| pH of Aqueous Solution | A 50 g/L solution in water has a pH of approximately 5.3.[3] |
Chemical Properties
Ammonium heptamolybdate exhibits several key chemical properties relevant to its application in research and industry.
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Thermal Decomposition: Upon heating, ammonium heptamolybdate tetrahydrate first loses its water of crystallization. Further heating leads to its decomposition, releasing ammonia and water, and ultimately yielding molybdenum trioxide (MoO₃). The decomposition process is complex and can proceed through various intermediate ammonium molybdate species.
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Acid-Base Reactions: In acidic solutions, ammonium heptamolybdate reacts to form molybdic acid and the corresponding ammonium salt.[1]
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Crystal Structure: The crystal structure of ammonium heptamolybdate consists of the heptamolybdate anion, [Mo₇O₂₄]⁶⁻, and ammonium cations, NH₄⁺. In the heptamolybdate anion, the molybdenum centers are octahedral. The structure contains terminal and bridging oxide ligands.[1]
Experimental Protocols
Detailed methodologies for key experiments related to the characterization of ammonium heptamolybdate are provided below.
Synthesis of Ammonium Heptamolybdate Tetrahydrate
This protocol describes the synthesis of ammonium heptamolybdate tetrahydrate from molybdenum trioxide and ammonia.
Materials:
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Molybdenum trioxide (MoO₃)
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Aqueous ammonia (25-30% NH₃)
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Deionized water
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Beaker
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Stirring rod
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Hot plate/stirrer
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Evaporating dish
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Filtration apparatus (e.g., Büchner funnel and flask)
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Filter paper
Procedure:
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In a well-ventilated fume hood, carefully add molybdenum trioxide powder to an excess of aqueous ammonia solution in a beaker with constant stirring. The reaction is exothermic.
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Continue stirring until the molybdenum trioxide has completely dissolved, forming a clear solution of ammonium molybdate.
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Gently heat the solution to between 50 and 60 °C to ensure complete dissolution and to drive off some of the excess ammonia.
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Transfer the resulting solution to an evaporating dish and allow it to cool slowly at room temperature. As the solution evaporates, the excess ammonia will be released.
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Colorless, six-sided prismatic crystals of ammonium heptamolybdate tetrahydrate will form.
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Collect the crystals by filtration using a Büchner funnel and wash them with a small amount of cold deionized water.
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Dry the crystals at room temperature.
Determination of Aqueous Solubility
This protocol outlines a method to determine the solubility of ammonium heptamolybdate in water at a specific temperature.
Materials:
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Ammonium heptamolybdate tetrahydrate
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Deionized water
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Constant temperature water bath with shaker
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Sealed flasks
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Syringe filters (0.45 µm)
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Volumetric flasks
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Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for molybdenum analysis.
Procedure:
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Prepare a series of sealed flasks, each containing a known volume of deionized water.
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Add an excess amount of ammonium heptamolybdate tetrahydrate to each flask to ensure a saturated solution is formed.
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Place the flasks in a constant temperature water bath shaker set to the desired temperature (e.g., 20 °C).
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Allow the flasks to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous shaking to ensure saturation is reached.
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After equilibration, stop the shaking and allow the excess solid to settle.
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Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a volumetric flask to remove any undissolved solid.
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Dilute the filtered solution to a known volume with deionized water.
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Analyze the concentration of molybdenum in the diluted solution using ICP-OES or AAS.
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Calculate the concentration of ammonium heptamolybdate in the saturated solution based on the molybdenum concentration and the stoichiometry of the compound. The solubility is expressed in g/L.
Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)
This protocol describes the use of TGA to study the thermal decomposition of ammonium heptamolybdate tetrahydrate.
Materials:
-
Ammonium heptamolybdate tetrahydrate
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Thermogravimetric analyzer (TGA)
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TGA sample pans (e.g., alumina or platinum)
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Inert gas (e.g., nitrogen or argon) and/or air supply
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Accurately weigh a small amount of the ammonium heptamolybdate tetrahydrate sample (typically 5-10 mg) into a TGA sample pan.
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Place the sample pan in the TGA furnace.
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Purge the furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min) to establish the desired atmosphere.
-
Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
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Record the mass of the sample as a function of temperature.
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The resulting TGA curve will show mass loss steps corresponding to the loss of water of crystallization and the decomposition of the ammonium molybdate to molybdenum trioxide.
Crystal Structure Analysis by X-Ray Diffraction (XRD)
This protocol provides a general procedure for the analysis of the crystal structure of ammonium heptamolybdate powder using XRD.
Materials:
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Ammonium heptamolybdate tetrahydrate powder
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Powder X-ray diffractometer
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Sample holder
Procedure:
-
Ensure the X-ray diffractometer is properly aligned and calibrated.
-
Finely grind the ammonium heptamolybdate tetrahydrate crystals into a homogeneous powder using a mortar and pestle.
-
Mount the powder sample onto the sample holder, ensuring a flat and level surface.
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Place the sample holder into the diffractometer.
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Set the experimental parameters for the XRD scan. Typical parameters include:
-
X-ray source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and current: e.g., 40 kV and 40 mA
-
Scan range (2θ): e.g., 10° to 80°
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Scan speed/step size and time: e.g., 2°/min or 0.02° step with a 1-second count time
-
-
Initiate the XRD scan.
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The resulting diffractogram will show peaks at specific 2θ angles, which are characteristic of the crystal structure of ammonium heptamolybdate tetrahydrate. This pattern can be compared to standard diffraction data for phase identification.
Vibrational Spectroscopy by Raman Spectroscopy
This protocol describes the acquisition of a Raman spectrum for ammonium heptamolybdate.
Materials:
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Ammonium heptamolybdate tetrahydrate
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Raman spectrometer
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Microscope slide or other suitable sample holder
Procedure:
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Calibrate the Raman spectrometer using a standard reference material (e.g., silicon).
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Place a small amount of the ammonium heptamolybdate tetrahydrate sample on a microscope slide.
-
Position the sample under the microscope objective of the Raman spectrometer.
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Focus the laser onto the sample.
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Set the data acquisition parameters, which may include:
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Laser excitation wavelength: e.g., 532 nm or 785 nm
-
Laser power: Adjust to a level that provides good signal without causing sample degradation.
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Integration time and number of accumulations: e.g., 10 seconds and 3 accumulations.
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Spectral range: e.g., 100 to 1200 cm⁻¹
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-
Acquire the Raman spectrum.
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The resulting spectrum will show characteristic vibrational bands corresponding to the Mo-O and other bonds within the heptamolybdate anion. A prominent peak around 939 cm⁻¹ is characteristic of the heptamolybdate species.[4]
